

# Application Notes: Analytical Characterization of N-Boc-C1-PEG3-C3-NH2 Conjugates

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## Compound of Interest

Compound Name: N-Boc-C1-PEG3-C3-NH2

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## Introduction

**N-Boc-C1-PEG3-C3-NH2** is a heterobifunctional linker molecule integral to modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure comprises a Boc-protected amine for controlled, stepwise conjugation, a hydrophilic three-unit polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a terminal primary amine for covalent attachment to target molecules.[2][3][4][5]

The purity, structural integrity, and consistency of this linker and its subsequent conjugates are paramount to the safety and efficacy of the final therapeutic agent.[6] Therefore, robust analytical characterization is a critical step in the quality control process. These application notes provide detailed protocols for the primary analytical techniques used to characterize **N-Boc-C1-PEG3-C3-NH2**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Physicochemical Properties

A summary of the key physicochemical properties of **N-Boc-C1-PEG3-C3-NH2** is presented below.

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>32</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	320.42 g/mol [2]
Appearance	Colorless to light yellow liquid
Purity	≥98%
Solubility	Soluble in DMSO, DMF, Acetonitrile, Methanol, and chlorinated solvents
Storage Conditions	2-8°C, protected from light, under an inert atmosphere

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of **N-Boc-C1-PEG3-C3-NH2**. It provides detailed information about the molecular structure, confirming the presence of the Boc protecting group, the PEG chain, and the terminal alkyl amine.[7]

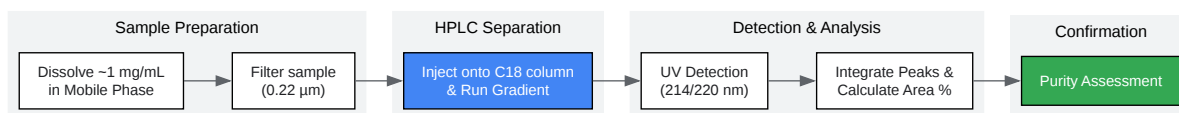
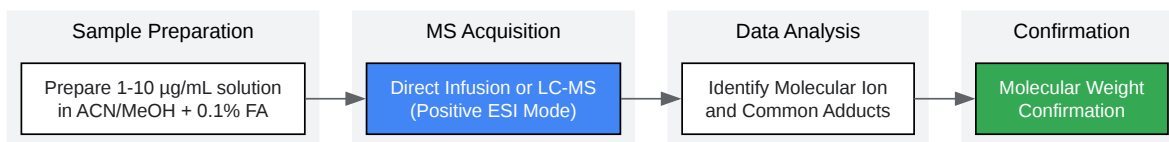
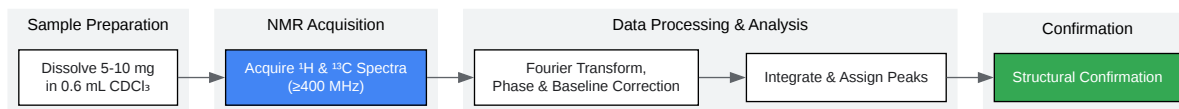
### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Sample Preparation: Dissolve 5-10 mg of the **N-Boc-C1-PEG3-C3-NH2** sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
  - Relaxation Delay (d1): 1-2 seconds.[7]

- Temperature: 298 K.[7]
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096 scans.
  - Relaxation Delay (d1): 2 seconds.
  - Temperature: 298 K.

## Data Analysis and Interpretation

The acquired spectra should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent peak. The chemical shifts, multiplicities, and integrations of the signals should be compared against expected values to confirm the structure. The expected integration ratio of Boc protons to total PEG protons is a key indicator of purity.[8]



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